Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20546900
InChI: InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3
SMILES:
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.70 g/mol

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC20546900

Molecular Formula: C12H14ClNO3

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate -

Specification

Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
IUPAC Name methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3
Standard InChI Key GQEDFZBZDWBFIH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 4-position with a 4-chlorophenoxy group and at the 2-position with a methyl ester. The stereochemistry of the pyrrolidine ring influences its interactions with biological targets, though specific configurations (e.g., 2S,4S) are more commonly studied in related derivatives . The chlorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability in drug candidates.

Compound NameMolecular FormulaMolecular Weight (g/mol)Halogen Substitution
Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylateC12H14ClNO3\text{C}_{12}\text{H}_{14}\text{ClNO}_3255.70Cl
Methyl (2S,4S)-4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylateC12H13Cl2NO3\text{C}_{12}\text{H}_{13}\text{Cl}_2\text{NO}_3290.14Cl, Cl
Methyl (2S,4S)-4-(3-chlorophenoxy)pyrrolidine-2-carboxylate hydrochlorideC12H15Cl2NO3\text{C}_{12}\text{H}_{15}\text{Cl}_2\text{NO}_3292.15Cl

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring followed by functionalization. A common approach includes:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Phenoxy Substitution: Nucleophilic aromatic substitution using 4-chlorophenol under basic conditions.

  • Esterification: Reaction with methanol in the presence of thionyl chloride (SOCl₂) or DMF as a catalyst .

For example, methyl 4-chloropicolinate—a related ester—is synthesized via thionyl chloride-mediated esterification of 2-picolinic acid, yielding 85% purity after HPLC analysis . Similar methodologies are adaptable to pyrrolidine systems.

Reaction Optimization

Critical parameters include:

  • Temperature: 20–72°C for esterification to prevent decomposition .

  • Catalysts: DMF enhances reaction efficiency in chlorination steps .

  • Purification: HPLC and recrystallization achieve >95% purity, essential for pharmaceutical intermediates.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Chlorophenoxy Group: Enhances binding to hydrophobic pockets in enzymes .

  • Ester Functionality: The methyl ester improves bioavailability by increasing lipophilicity.

  • Stereochemistry: 2S,4S configurations in related compounds improve target selectivity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Modifications at the 2-position yield candidates for tyrosine kinase inhibition .

  • Antiviral Agents: Pyrrolidine cores are explored in alphavirus replication inhibitors .

Material Science

Halogenated pyrrolidines contribute to:

  • Ligands in Catalysis: As chiral auxiliaries in asymmetric synthesis .

  • Polymer Additives: Enhancing thermal stability in resins .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns on the pyrrolidine ring remains complex.

  • Scalability: Gram-scale production requires optimized catalytic systems .

Research Opportunities

  • Biological Screening: Prioritize assays for antimicrobial and anticancer activity.

  • Stereochemical Studies: Investigate enantiomer-specific effects using 2S,4S and 2R,4R configurations .

  • Prodrug Development: Hydrolysable esters could improve therapeutic efficacy .

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